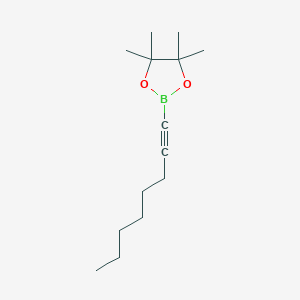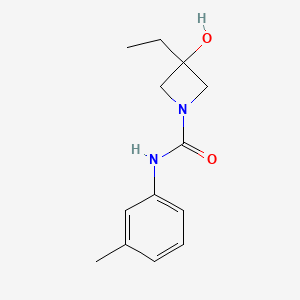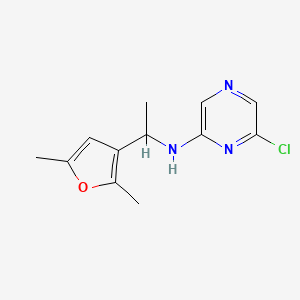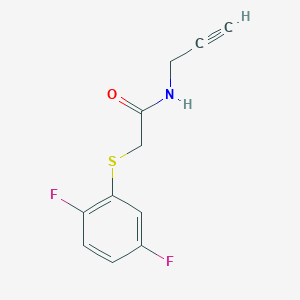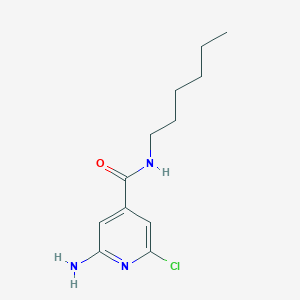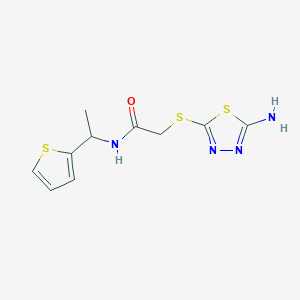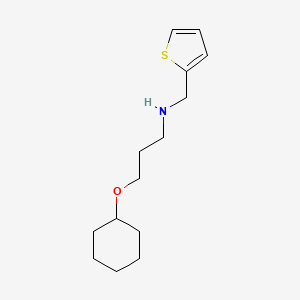![molecular formula C19H13ClFN3O5 B14906301 2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B14906301.png)
2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one is a complex organic compound that features a combination of aromatic rings, halogen substituents, and functional groups such as hydroxyl and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 3-hydroxybenzaldehyde with 2-chloro-6-fluorobenzyl chloride under basic conditions to form the intermediate 3-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde. This intermediate is then subjected to a condensation reaction with 2-amino-4,6-dihydroxypyrimidine in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
化学反应分析
Types of Reactions
2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-oxo-5-nitropyrimidin-4(3H)-one.
Reduction: Formation of 2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-aminopyrimidin-4(3H)-one.
Substitution: Formation of derivatives with different functional groups replacing the halogen atoms.
科学研究应用
2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen substituents and functional groups can enhance its binding affinity and specificity, leading to desired biological effects.
相似化合物的比较
Similar Compounds
2-chloro-6-fluorobenzyl chloride: A precursor used in the synthesis of the target compound.
2-chloro-6-fluorobenzaldehyde: Another intermediate in the synthetic route.
2-chloro-6-fluorobenzyl alcohol: A related compound with similar structural features.
Uniqueness
2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one is unique due to its combination of functional groups and halogen substituents, which confer specific chemical and biological properties
属性
分子式 |
C19H13ClFN3O5 |
|---|---|
分子量 |
417.8 g/mol |
IUPAC 名称 |
2-[(E)-2-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H13ClFN3O5/c20-14-5-2-6-15(21)13(14)10-29-12-4-1-3-11(9-12)7-8-16-22-18(25)17(24(27)28)19(26)23-16/h1-9H,10H2,(H2,22,23,25,26)/b8-7+ |
InChI 键 |
ZGVKGMPHVWLVNR-BQYQJAHWSA-N |
手性 SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)/C=C/C3=NC(=C(C(=O)N3)[N+](=O)[O-])O |
规范 SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C=CC3=NC(=C(C(=O)N3)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


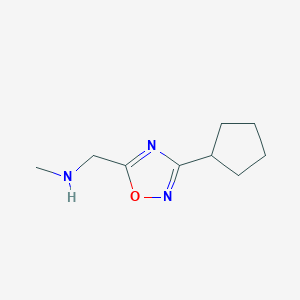
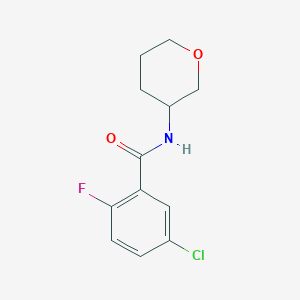
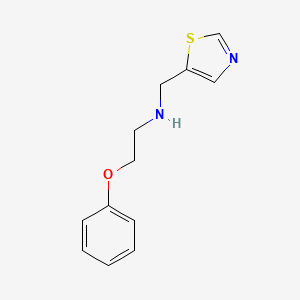
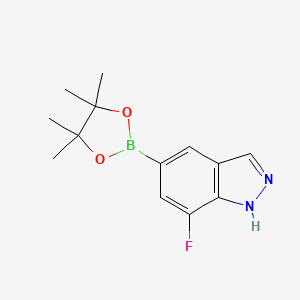
![1-Bromoimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B14906238.png)

